molecular formula C8H6BF6K B2751949 Potassium [3-(trifluoromethyl)benzyl]trifluoroborate CAS No. 1494466-25-9

Potassium [3-(trifluoromethyl)benzyl]trifluoroborate

Cat. No.: B2751949
CAS No.: 1494466-25-9
M. Wt: 266.03
InChI Key: MEGCZAAGMUFQSD-UHFFFAOYSA-N
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Description

Potassium [3-(trifluoromethyl)benzyl]trifluoroborate is a specialized organoboron compound that has gained significant attention in the field of organic chemistry. This compound is part of the broader class of potassium trifluoroborates, which are known for their stability and versatility in various chemical reactions. This compound is particularly valued for its role in cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is widely used in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of potassium [3-(trifluoromethyl)benzyl]trifluoroborate typically involves the reaction of a boronic acid or boronate ester with potassium fluoride in the presence of a suitable solvent. One common method includes the use of pinacol ester as a precursor, which undergoes a reaction with boron trifluoride to form the trifluoroborate salt. This process is known for its efficiency and high yield, providing analytically pure products .

Industrial Production Methods

Industrial production of potassium trifluoroborates, including this compound, often employs scalable and safe procedures. These methods avoid the use of hazardous reagents and conditions, ensuring a rapid and straightforward work-up. The use of potassium fluoride as a reagent is particularly advantageous due to its availability and low cost .

Chemical Reactions Analysis

Types of Reactions

Potassium [3-(trifluoromethyl)benzyl]trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, often leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the trifluoroborate into the corresponding hydrocarbon.

    Substitution: The compound is highly reactive in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under mild conditions, making the compound highly versatile .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, in Suzuki–Miyaura coupling, the major product is a biaryl compound, which is a key intermediate in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Potassium [3-(trifluoromethyl)benzyl]trifluoroborate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of potassium [3-(trifluoromethyl)benzyl]trifluoroborate in cross-coupling reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This process leads to the formation of a new carbon-carbon bond, which is the key step in the Suzuki–Miyaura coupling reaction. The trifluoroborate group acts as a stable and efficient source of the boronate species, facilitating the reaction under mild conditions .

Comparison with Similar Compounds

Potassium [3-(trifluoromethyl)benzyl]trifluoroborate is unique compared to other boronic acid derivatives due to its stability and reactivity. Similar compounds include:

Properties

IUPAC Name

potassium;trifluoro-[[3-(trifluoromethyl)phenyl]methyl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF6.K/c10-8(11,12)7-3-1-2-6(4-7)5-9(13,14)15;/h1-4H,5H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGCZAAGMUFQSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC1=CC(=CC=C1)C(F)(F)F)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF6K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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